molecular formula C21H20FN3O2S B2932189 N-(2,5-dimethylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105214-10-5

N-(2,5-dimethylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2932189
CAS RN: 1105214-10-5
M. Wt: 397.47
InChI Key: PFMDBYGRAZCRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

  • Research on heterocyclic derivatives, including those similar to the compound of interest, has focused on the synthesis and structural analysis through X-ray diffraction and other methods. These studies contribute to our understanding of chemical structures and potential applications in medicinal chemistry and material science (Banfield et al., 1987).

Novel Syntheses for Medical Imaging

  • Studies have detailed the synthesis of compounds for use in medical imaging, particularly as radioligands for PET scans. These compounds have applications in diagnosing and researching neurological conditions, showcasing the utility of such chemicals in biomedical research (Dollé et al., 2008).

Anti-inflammatory and Anticonvulsant Agents

  • Research into the synthesis of N-acetamide derivatives has shown potential for anti-inflammatory and anticonvulsant activities. This illustrates the compound's relevance in developing new pharmaceuticals for treating inflammation and seizure disorders (Sunder & Maleraju, 2013).

Structural and Fluorescence Properties

  • The study of amide-containing derivatives has revealed insights into their structural aspects and properties, including fluorescence, when interacting with various substances. This research can inform the development of fluorescent markers and sensors in biochemical assays (Karmakar et al., 2007).

Anticancer Activity

  • Amino acid ester derivatives containing active pharmaceutical ingredients have been synthesized and tested for their antitumor activities. This underscores the compound's potential in cancer treatment, offering pathways for new therapeutic agents (Xiong et al., 2009).

Molecular Modeling and Drug Design

  • The synthesis and molecular modeling of new analogs, including imidazothiadiazole derivatives, have been explored for their anticancer activities. Such studies are pivotal for drug discovery and design, offering insights into the interactions between novel compounds and biological targets (Abu-Melha, 2021).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-7-8-14(2)18(9-13)24-19(26)10-16-11-20(27)25-21(23-16)28-12-15-5-3-4-6-17(15)22/h3-9,11H,10,12H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMDBYGRAZCRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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